4-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID

Description

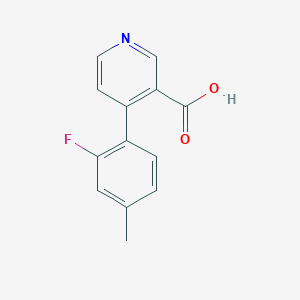

4-(2-Fluoro-4-methylphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid core substituted at the 4-position with a 2-fluoro-4-methylphenyl group. This structural modification introduces steric and electronic effects that differentiate it from unsubstituted nicotinic acid (C₆H₅NO₂, CAS 59-67-6), a well-documented vitamin B3 component with vasodilatory properties .

Applications may include pharmaceutical intermediates or bioactive molecules, leveraging the fluorine atom’s metabolic stability and the methyl group’s steric effects.

Properties

IUPAC Name |

4-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSMEDSDWGJAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692470 | |

| Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-39-3 | |

| Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation-Cyclization-Hydrolysis Sequence

The most direct route to 4-substituted nicotinic acids involves constructing the pyridine ring through cyclization of acylated intermediates. In the synthesis of 4-trifluoromethyl nicotinic acid, trifluoroacetyl chloride reacts with vinyl ethyl ether to form 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone, which undergoes cyclization with 3-aminoacrylonitrile to yield 4-trifluoromethylpyridinenitrile. Hydrolysis of the nitrile group then produces the carboxylic acid.

For 4-(2-fluoro-4-methylphenyl)nicotinic acid, this method can be adapted by replacing trifluoroacetyl chloride with 2-fluoro-4-methylbenzoyl chloride . The reaction sequence would proceed as follows:

-

Acylation : 2-Fluoro-4-methylbenzoyl chloride reacts with vinyl ethyl ether in the presence of a base (e.g., triethylamine) to form a β-ketoester intermediate.

-

Cyclization : The β-ketoester reacts with 3-aminoacrylonitrile under thermal conditions (50–100°C) to form 4-(2-fluoro-4-methylphenyl)pyridinenitrile.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions (e.g., HCl/NaOH).

Key Considerations :

-

Yield optimization depends on the stoichiometry of the acyl chloride and the choice of catalyst (e.g., triethylamine vs. pyridine).

-

The position of the aryl group is dictated by the cyclization mechanism, which favors substitution at the 4-position of the pyridine ring.

Cross-Coupling Approaches for Aryl Group Introduction

Suzuki-Miyaura Coupling

Metal-catalyzed cross-coupling offers precise control over aryl group placement. A halogenated nicotinic acid derivative (e.g., 4-bromonicotinic acid) can be coupled with 2-fluoro-4-methylphenylboronic acid using a palladium catalyst.

Procedure :

-

Halogenation : 4-Bromonicotinic acid is prepared via directed bromination of nicotinic acid.

-

Coupling : The bromide reacts with the boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent like dimethoxyethane.

-

Purification : The product is isolated via recrystallization or chromatography.

Advantages :

-

High regioselectivity ensures the aryl group is introduced exclusively at the 4-position.

-

Compatible with sensitive functional groups, including carboxylic acids.

Functional Group Interconversion

Nitrile Hydrolysis to Carboxylic Acid

Source demonstrates that nicotinamides can be converted to nicotinic acids using nitrite salts under acidic conditions. For this compound, this method requires synthesizing the corresponding nitrile or amide precursor.

Example Protocol :

-

Nitrile Synthesis : 4-(2-Fluoro-4-methylphenyl)pyridinenitrile is prepared via cyclization (Section 1.1).

-

Hydrolysis : The nitrile is treated with concentrated H₂SO₄ at 75°C for 45 minutes, followed by HCl reflux to yield the carboxylic acid.

Yield Data :

Fluorination Strategies

Late-Stage Electrophilic Fluorination

Introducing fluorine post-cyclization avoids challenges associated with fluorinated starting materials. A toluenesulfonyl (tosyl) group at the 2-position of the phenyl ring can be displaced by fluoride ions.

Method :

-

Tosylation : 4-Methylphenylpyridine is treated with TsCl in pyridine to form the tosylate.

-

Fluorination : The tosylate reacts with KF or tetrabutylammonium fluoride (TBAF) in DMF at 100°C.

Limitations :

-

Requires a directing group (e.g., tosyl) for regioselective fluorination.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that 4-(2-fluoro-4-methylphenyl)nicotinic acid may possess antimicrobial and anti-inflammatory properties. It is being investigated for its potential as a therapeutic agent for various diseases, including infections and inflammatory disorders.

- Pharmaceutical Development : The compound serves as a building block for synthesizing new therapeutic agents that target bacterial infections and inflammatory diseases.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 7.81 µg/mL |

| Enterococcus faecalis | No significant activity recorded |

- Anti-Inflammatory Potential : The compound has shown promise in modulating the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. Studies indicate that it can inhibit pro-inflammatory cytokines and modulate immune cell activity.

Material Science

- Development of New Materials : The unique chemical properties of this compound make it suitable for applications in developing novel materials with specific electronic and optical characteristics.

Antimicrobial Efficacy Study

A study conducted on derivatives of nicotinic acid, including this compound, revealed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound exhibited comparable efficacy to standard antibiotics.

Inflammation Model

In murine models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with structurally related compounds are summarized below:

*logP values estimated using fragment-based methods.

†Hypothetical analog for comparison.

‡Inferred from increased lipophilicity due to fluorine and methyl groups.

Key Observations :

Key Observations :

- 2-Fluoro-4-methylphenylboronic acid (CAS 170981-26-7) is the most direct precursor for synthesizing the target compound but is less commonly available and more expensive than analogs like 2-methyl-5-fluorophenylboronic acid .

- Similarity scores reflect positional isomerism; even minor differences in substituent placement significantly impact reactivity and coupling efficiency.

Biological Activity

4-(2-Fluoro-4-methylphenyl)nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound is part of a broader class of nicotinic acid derivatives that are being explored for their therapeutic effects in various diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a fluorine atom that enhances lipophilicity and membrane permeability, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. Notably:

- Enzyme Interaction : The amino group in the compound can form hydrogen bonds with biological macromolecules, potentially influencing enzyme kinetics and receptor binding affinities.

- Receptor Modulation : Research indicates that nicotinic acid derivatives can act as selective inhibitors of phosphodiesterase type 4 (PDE4), which is implicated in the modulation of cyclic adenosine monophosphate (cAMP) levels, affecting inflammatory responses and other physiological processes .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, which may be linked to its ability to interfere with microbial enzyme function.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby offering therapeutic potential for conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly reduced the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of NAD+ metabolism. This suggests potential applications in cancer therapy where NAD+ depletion is a therapeutic target .

- Animal Models : In animal models, administration of this compound showed promise in reducing symptoms associated with inflammatory diseases, indicating its potential as a therapeutic agent for chronic conditions .

- Comparative Studies : Comparative studies with other nicotinic acid derivatives illustrated that this compound possesses superior binding affinity to specific receptors involved in neuroinflammation, highlighting its potential role in treating neurological disorders .

Summary Table of Biological Activities

Q & A

Q. How can researchers leverage structural analogs of this compound to design probes for imaging studies?

- Methodology :

- Fluorescent Tagging : Synthesize derivatives with anthracene or pyrene moieties via Suzuki-Miyaura coupling. Monitor fluorescence quantum yields in cellular uptake studies .

- Radioisotope Labeling : Introduce ¹⁸F isotopes via nucleophilic aromatic substitution for positron emission tomography (PET) imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.